molecular formula C8H12ClNO B3386856 3-Hydroxymethyl-2-methylaniline hydrochloride CAS No. 76350-88-4

3-Hydroxymethyl-2-methylaniline hydrochloride

Cat. No.: B3386856
CAS No.: 76350-88-4
M. Wt: 173.64 g/mol
InChI Key: VODBTCPLHMEMAS-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-2-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hydroxymethyl group and a methyl group attached to the benzene ring, along with an amine group that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-2-methylaniline hydrochloride typically involves the nitration of 2-methyl-3-nitroaniline, followed by reduction and subsequent functional group transformationsThe final step involves the protonation of the amine to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-Hydroxymethyl-2-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amine group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxymethyl-2-methylaniline hydrochloride include other aniline derivatives such as 2-methyl-3-nitroaniline, 3-methylaniline, and 3-hydroxymethylaniline. These compounds share structural similarities but differ in the presence and position of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(3-amino-2-methylphenyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBTCPLHMEMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604417
Record name (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-88-4
Record name Benzenemethanol, 3-amino-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76350-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-2-methylphenyl)methanol hydrochloride
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Synthesis routes and methods I

Procedure details

2-Methyl[1,1'-biphenyl]-3-methanol was prepared as follows: To 100 ml of stirred 50% aqueous ethanol was added 2-methyl-3-nitrobenzyl alcohol (41.8 g, 0.25 mole) and 85.0 grams of iron powder. The mixture was brought to reflux, and 5.2 ml of concentrated hydrochloric acid was slowly added. Upon complete addition, the reaction mixture was stirred under reflux for 2 hours. The reaction mixture was then made just basic with ethanolic 15% potassium hydroxide. The hot mixture was filtered through diatomaceous earth to remove the iron. The filter cake was washed with ethanol. The filtrate was acidified with hydrogen chloride, then allowed to stand at room temperature for 16 hours. The ethanol was removed by evaporation under reduced pressure. Hexane was added to the residue, and the water-hexane azeotrope was removed by distillation. The addition of hexane and the subsequent removal of the water-hexane azeotrope by distillation was repeated three times. The 3-hydroxymethyl-2-methylaniline hydrochloride residue thus obtained was used as follows.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Name
Quantity
85 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (5.2 ml) was slowly added to a stirred and refluxing mixture of 41.8 g (0.25 mole) of 2-methyl-3-nitrophenylmethanol, 85.0 g of iron powder, and 100 ml of 50% aqueous ethanol. Refluxing and stirring was continued for 2 hours, then the mixture was made just basic by the addition of a 15% ethanolic solution of potassium hydroxide. The hot mixture was filtered through diatomaceous earth, and the filter cake was washed with ethanol. The ethanol washings were combined with the filtrate, and the whole was made acidic with hydrogen chloride and allowed to stand for 16 hours. The solution was concentrated under reduced pressure to give a residue. Hexane was added and the water-hexane azeotrope was removed by distillation. The azeotropic distillation was repeated twice to give an undetermined amount of 3-hydroxymethyl-2-methylaniline hydrochloride, which was used in the next reaction in this sequence without further characterization.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
85 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-2-methylaniline hydrochloride
Reactant of Route 2
3-Hydroxymethyl-2-methylaniline hydrochloride
Reactant of Route 3
3-Hydroxymethyl-2-methylaniline hydrochloride
Reactant of Route 4
3-Hydroxymethyl-2-methylaniline hydrochloride
Reactant of Route 5
3-Hydroxymethyl-2-methylaniline hydrochloride
Reactant of Route 6
3-Hydroxymethyl-2-methylaniline hydrochloride

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